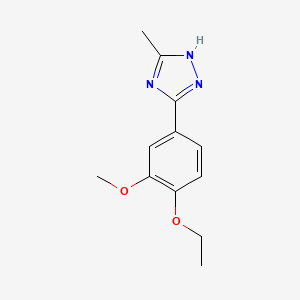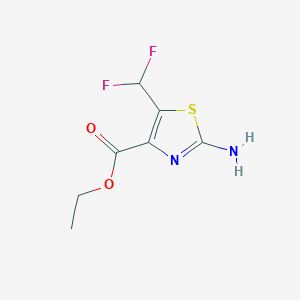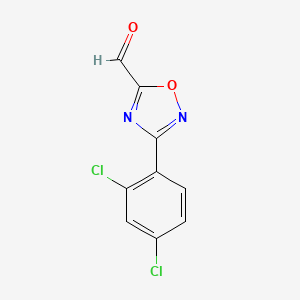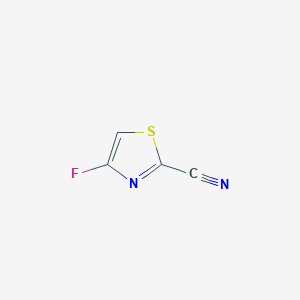
2-(4-(4-Iodophenoxy)-1H-pyrazol-1-yl)ethanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Le 2-(4-(4-Iodophénoxy)-1H-pyrazol-1-yl)éthanol est un composé organique qui présente un cycle pyrazole substitué par un groupe iodophénoxy et un fragment éthanol
Méthodes De Préparation
Voies de synthèse et conditions réactionnelles
La synthèse du 2-(4-(4-Iodophénoxy)-1H-pyrazol-1-yl)éthanol implique généralement la réaction du 4-iodophénol avec le 1H-pyrazole-1-éthanol dans des conditions spécifiques. La réaction est généralement réalisée en présence d'une base telle que le carbonate de potassium et d'un solvant comme le diméthylformamide (DMF). Le mélange est chauffé pour favoriser la réaction de substitution nucléophile, conduisant à la formation du produit souhaité.
Méthodes de production industrielle
Les méthodes de production industrielle de ce composé ne sont pas bien documentées dans la littérature. La synthèse à grande échelle impliquerait probablement l'optimisation des conditions réactionnelles pour maximiser le rendement et la pureté, y compris l'utilisation de réacteurs à écoulement continu et de techniques de purification avancées.
Analyse Des Réactions Chimiques
Types de réactions
Le 2-(4-(4-Iodophénoxy)-1H-pyrazol-1-yl)éthanol peut subir diverses réactions chimiques, notamment :
Oxydation : Le fragment éthanol peut être oxydé pour former l'aldéhyde ou l'acide carboxylique correspondant.
Réduction : Le groupe iodophénoxy peut être réduit pour former le phénol correspondant.
Substitution : L'atome d'iode peut être substitué par d'autres nucléophiles, tels que des amines ou des thiols.
Réactifs et conditions courantes
Oxydation : Les oxydants courants comprennent le permanganate de potassium (KMnO₄) et le trioxyde de chrome (CrO₃).
Réduction : Des agents réducteurs tels que le borohydrure de sodium (NaBH₄) ou l'hydrure de lithium et d'aluminium (LiAlH₄) sont généralement utilisés.
Substitution : Les réactions de substitution nucléophile nécessitent souvent la présence d'une base comme l'hydroxyde de sodium (NaOH) ou le carbonate de potassium (K₂CO₃).
Principaux produits formés
Oxydation : Formation de 2-(4-(4-Iodophénoxy)-1H-pyrazol-1-yl)acétaldéhyde ou de 2-(4-(4-Iodophénoxy)-1H-pyrazol-1-yl)acide acétique.
Réduction : Formation de 2-(4-(4-Hydroxyphénoxy)-1H-pyrazol-1-yl)éthanol.
Substitution : Formation de divers dérivés pyrazole substitués en fonction du nucléophile utilisé.
Applications de recherche scientifique
Le 2-(4-(4-Iodophénoxy)-1H-pyrazol-1-yl)éthanol présente plusieurs applications de recherche scientifique :
Chimie : Utilisé comme bloc de construction pour la synthèse de molécules plus complexes.
Médecine : Étudié pour son potentiel en tant qu'agent thérapeutique, en particulier dans le développement de médicaments anti-inflammatoires et anticancéreux.
Industrie : Utilisé dans le développement de matériaux avancés, y compris des polymères et des revêtements aux propriétés spécifiques.
Mécanisme d'action
Le mécanisme d'action du 2-(4-(4-Iodophénoxy)-1H-pyrazol-1-yl)éthanol n'est pas entièrement compris. Il est supposé interagir avec des cibles moléculaires spécifiques, telles que des enzymes ou des récepteurs, par le biais de ses fragments iodophénoxy et pyrazole. Ces interactions peuvent moduler l'activité des protéines cibles, conduisant à divers effets biologiques.
Applications De Recherche Scientifique
2-(4-(4-Iodophenoxy)-1H-pyrazol-1-yl)ethanol has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential as a therapeutic agent, particularly in the development of anti-inflammatory and anticancer drugs.
Industry: Utilized in the development of advanced materials, including polymers and coatings with specific properties.
Mécanisme D'action
The mechanism of action of 2-(4-(4-Iodophenoxy)-1H-pyrazol-1-yl)ethanol is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its iodophenoxy and pyrazole moieties. These interactions can modulate the activity of the target proteins, leading to various biological effects.
Comparaison Avec Des Composés Similaires
Composés similaires
4-Iodophénol : Partage le groupe iodophénoxy mais manque du cycle pyrazole.
1H-Pyrazole-1-éthanol : Contient le cycle pyrazole et le fragment éthanol, mais manque du groupe iodophénoxy.
2-(4-Bromophénoxy)-1H-pyrazol-1-yl)éthanol : Structure similaire avec un atome de brome au lieu de l'iode.
Unicité
Le 2-(4-(4-Iodophénoxy)-1H-pyrazol-1-yl)éthanol est unique en raison de la présence à la fois du groupe iodophénoxy et du cycle pyrazole, qui confèrent des propriétés chimiques et biologiques distinctes. L'atome d'iode améliore la réactivité du composé et son potentiel de fonctionnalisation ultérieure, ce qui en fait un intermédiaire précieux en chimie synthétique.
Propriétés
Formule moléculaire |
C11H11IN2O2 |
|---|---|
Poids moléculaire |
330.12 g/mol |
Nom IUPAC |
2-[4-(4-iodophenoxy)pyrazol-1-yl]ethanol |
InChI |
InChI=1S/C11H11IN2O2/c12-9-1-3-10(4-2-9)16-11-7-13-14(8-11)5-6-15/h1-4,7-8,15H,5-6H2 |
Clé InChI |
PRQRBWBQQZTBFO-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC=C1OC2=CN(N=C2)CCO)I |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(3R,8aS)-hexahydro-1H-pyrrolo[2,1-c][1,4]oxazine-3-carboxylic acid](/img/structure/B11788731.png)


![5,6-Dimethyl-2-(1-methyl-1H-imidazol-5-yl)-1H-benzo[d]imidazole](/img/structure/B11788745.png)
![5-(Cyclopropylmethyl)-4-oxo-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepine-2-carboxylic acid](/img/structure/B11788751.png)

![1-Phenyl-1,2-dihydropyrido[3,4-b]pyrazin-3(4H)-one](/img/structure/B11788765.png)

![tert-butyl 1-(cyclopropylmethyl)-7-(hydroxymethyl)-6,7-dihydro-1H-[1,2,3]triazolo[4,5-c]pyridine-5(4H)-carboxylate](/img/structure/B11788792.png)


![N,N-Diethyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine-8-carboxamide](/img/structure/B11788826.png)

![1-((7-Bromo-2,3-dihydrobenzo[b][1,4]dioxin-6-yl)methyl)piperidine](/img/structure/B11788842.png)
